REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C([O:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17]Cl)=[CH:13][CH:12]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>CN(C=O)C.C(OCC)(=O)C.[Cl-].[NH4+]>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:17][C:14]2[CH:15]=[CH:16][C:11]([OH:10])=[CH:12][CH:13]=2)[CH:6]=1 |f:2.3.4,5.6,9.10|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NNC1
|
Name
|
|
Quantity
|
659 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)CCl
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 30 minutes at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product residue
|
Type
|
CUSTOM
|
Details
|
The crude product residue was purified by column chromatography on silica (0-100% ethyl acetate/hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN(C1)CC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |